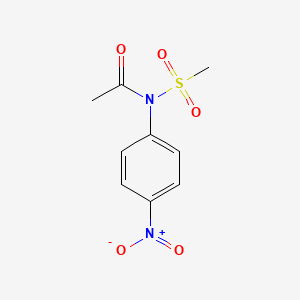
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide is an organic compound that features both a methanesulfonyl group and a nitrophenyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with methanesulfonyl chloride in the presence of a base, followed by acetylation. The general reaction scheme is as follows:
-
Step 1: Formation of N-(4-nitrophenyl)methanesulfonamide
Reactants: 4-nitroaniline, methanesulfonyl chloride
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), low temperature
Reaction: [ \text{4-nitroaniline} + \text{methanesulfonyl chloride} \rightarrow \text{N-(4-nitrophenyl)methanesulfonamide} ]
-
Step 2: Acetylation
Reactants: N-(4-nitrophenyl)methanesulfonamide, acetic anhydride
Conditions: Solvent (e.g., pyridine), room temperature
Reaction: [ \text{N-(4-nitrophenyl)methanesulfonamide} + \text{acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Nucleophiles such as amines or thiols, appropriate solvents
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent
Major Products Formed
Reduction: N-(Methanesulfonyl)-N-(4-aminophenyl)acetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Methanesulfonic acid, 4-nitroaniline, acetic acid
Aplicaciones Científicas De Investigación
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, while the methanesulfonyl group can participate in covalent bonding with nucleophilic sites on proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-(Methanesulfonyl)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(Methanesulfonyl)-N-phenylacetamide: Lacks the nitro group, resulting in different chemical properties.
N-(4-Nitrophenyl)acetamide: Lacks the methanesulfonyl group, affecting its reactivity and applications.
Uniqueness
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide is unique due to the presence of both the methanesulfonyl and nitrophenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions in various research and industrial contexts.
Propiedades
Número CAS |
61068-35-7 |
|---|---|
Fórmula molecular |
C9H10N2O5S |
Peso molecular |
258.25 g/mol |
Nombre IUPAC |
N-methylsulfonyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O5S/c1-7(12)10(17(2,15)16)8-3-5-9(6-4-8)11(13)14/h3-6H,1-2H3 |
Clave InChI |
QCLULPNTNYAYFN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



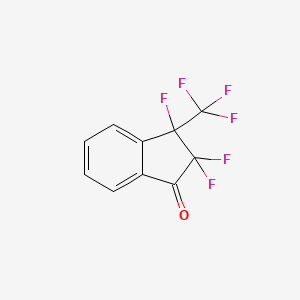
![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)
![6-Oxo-6-[(propan-2-yl)sulfanyl]hexanoic acid](/img/structure/B14605457.png)


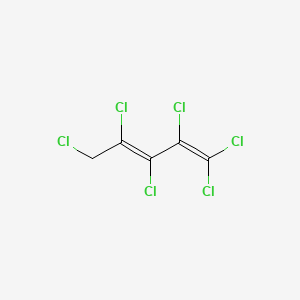
![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
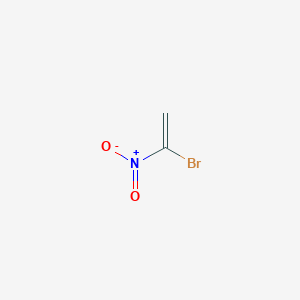
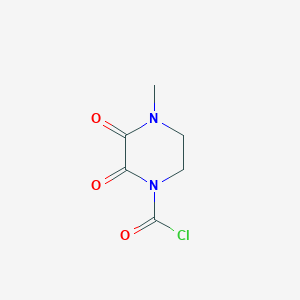
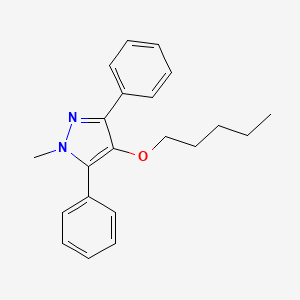

![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl-](/img/structure/B14605507.png)
![[(1H-Indol-2-yl)sulfanyl]acetonitrile](/img/structure/B14605519.png)
